Physicochemical Property Differentiation: Iodo vs. Bromo 2,5-Dimethylphenyl-1,3-dioxolane
The iodo substituent imparts distinct physicochemical properties compared to the bromo and chloro analogs. The target compound (C₁₁H₁₃IO₂) has a molecular weight of 304.12 g/mol, an XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 18.5 Ų, and zero hydrogen bond donors [1]. The 4-bromo analog (CAS 2221812-18-4, C₁₁H₁₃BrO₂) has a molecular weight of 257.12 g/mol, an XLogP of 2.8, and an identical TPSA of 18.5 Ų . The 47.0 g/mol molecular weight increase from Br→I and the slight LogP decrease (ΔLogP = −0.1) arise from the iodine atom's larger van der Waals radius and polarizability, which can influence membrane permeability, solubility, and crystallinity in downstream drug-like molecules [2].
| Evidence Dimension | Computed physicochemical descriptors (MW, XLogP, TPSA, HBD count) |
|---|---|
| Target Compound Data | MW = 304.12 g/mol; XLogP3-AA = 2.7; TPSA = 18.5 Ų; HBD = 0; Rotatable bonds = 1 |
| Comparator Or Baseline | 2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane (CAS 2221812-18-4): MW = 257.12 g/mol; XLogP = 2.8; TPSA = 18.5 Ų; HBD = 0; Rotatable bonds = 1 |
| Quantified Difference | ΔMW = +47.0 g/mol (I vs. Br); ΔXLogP = −0.1; ΔTPSA = 0 Ų |
| Conditions | Computed via PubChem (Cactvs 3.4.8.18 / XLogP3 3.0 / PubChem release 2021.05.07) and chem960.com computational module |
Why This Matters
The significant MW increase (+47 g/mol) and modest lipophilicity shift (−0.1 LogP) alter the property window relative to lead-likeness guidelines such as the Rule of Five, directly impacting procurement decisions for fragment-based or lead-optimization libraries.
- [1] PubChem CID 132314009. 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/132314009 (accessed 2026-05-05). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46(1–3), 3–26. View Source
